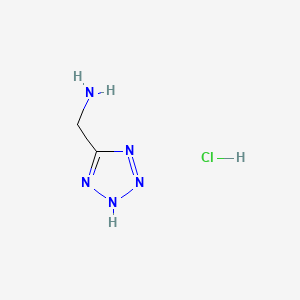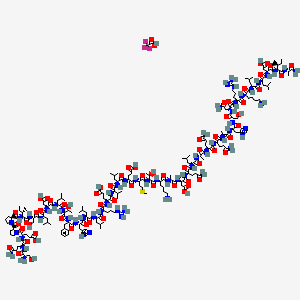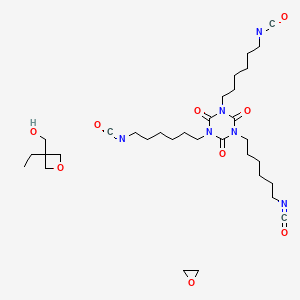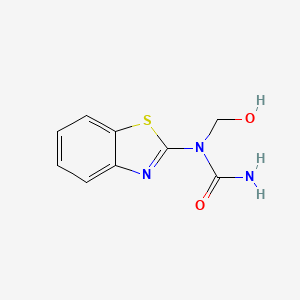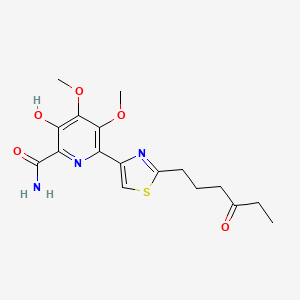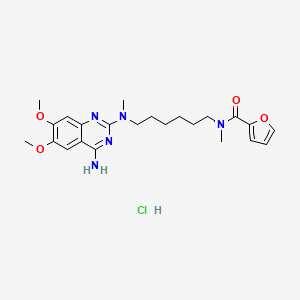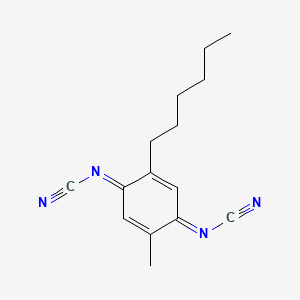
H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-IL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-IL is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific sequence includes amino acids such as leucine, histidine, aspartic acid, lysine, glycine, serine, isoleucine, glutamine, arginine, phenylalanine, alanine, and glutamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like this one typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism like E. coli, which then expresses the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for modifying amino groups.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction breaks these bonds.
Applications De Recherche Scientifique
Peptides like H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-IL have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins, leading to various biological effects. For instance, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that result in changes in cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-ALA-VAL-SER-GLU-HIS-GLN-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-ILE-HIS-THR-ALA
- H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-ILE-HIS-THR-ALA-NH2
Uniqueness
The uniqueness of H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-IL lies in its specific sequence, which determines its structure and function. The presence of multiple arginine and histidine residues may confer unique binding properties and biological activities.
Propriétés
Numéro CAS |
115695-30-2 |
|---|---|
Formule moléculaire |
C153H247N49O37 |
Poids moléculaire |
3364.965 |
InChI |
InChI=1S/C153H247N49O37/c1-20-82(14)120(147(236)178-86(18)125(214)180-101(46-48-117(207)208)133(222)199-122(84(16)22-3)149(238)197-111(64-93-70-168-76-176-93)145(234)202-123(87(19)204)150(239)177-85(17)124(158)213)200-144(233)105(58-81(12)13)189-139(228)108(61-90-67-165-73-173-90)194-140(229)109(62-91-68-166-74-174-91)193-136(225)104(57-80(10)11)187-137(226)107(60-89-38-27-24-28-39-89)191-138(227)106(59-88-36-25-23-26-37-88)190-131(220)99(44-35-53-171-153(163)164)183-129(218)97(42-33-51-169-151(159)160)182-130(219)98(43-34-52-170-152(161)162)184-134(223)103(56-79(8)9)188-143(232)113(66-119(211)212)195-132(221)100(45-47-115(157)205)185-148(237)121(83(15)21-2)201-146(235)114(72-203)198-128(217)96(41-30-32-50-155)179-116(206)71-172-127(216)95(40-29-31-49-154)181-142(231)112(65-118(209)210)196-141(230)110(63-92-69-167-75-175-92)192-135(224)102(55-78(6)7)186-126(215)94(156)54-77(4)5/h23-28,36-39,67-70,73-87,94-114,120-123,203-204H,20-22,29-35,40-66,71-72,154-156H2,1-19H3,(H2,157,205)(H2,158,213)(H,165,173)(H,166,174)(H,167,175)(H,168,176)(H,172,216)(H,177,239)(H,178,236)(H,179,206)(H,180,214)(H,181,231)(H,182,219)(H,183,218)(H,184,223)(H,185,237)(H,186,215)(H,187,226)(H,188,232)(H,189,228)(H,190,220)(H,191,227)(H,192,224)(H,193,225)(H,194,229)(H,195,221)(H,196,230)(H,197,238)(H,198,217)(H,199,222)(H,200,233)(H,201,235)(H,202,234)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)/t82-,83-,84-,85-,86-,87+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1 |
Clé InChI |
LMYVBBOUSGMYHN-HPMYYUFQSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



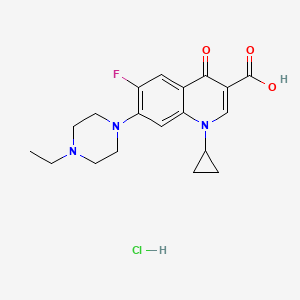
![[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium](/img/structure/B571206.png)
